N-1-adamantylhydrazinecarboxamide
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Overview
Description
N-1-Adamantylhydrazinecarboxamide is a chemical compound with the molecular formula C₁₁H₁₉N₃O and a molecular weight of 209.29 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of an adamantyl group, which is a bulky, rigid structure that can influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-adamantylhydrazinecarboxamide typically involves the reaction of adamantylamine with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-1-Adamantylhydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The adamantyl group can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantylhydrazinecarboxamide derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrazine derivatives.
Scientific Research Applications
N-1-Adamantylhydrazinecarboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of N-1-adamantylhydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Adamantylamine: Shares the adamantyl group but lacks the hydrazinecarboxamide moiety.
Hydrazinecarboxamide: Contains the hydrazinecarboxamide group but lacks the adamantyl group.
Uniqueness
N-1-Adamantylhydrazinecarboxamide is unique due to the combination of the adamantyl group and the hydrazinecarboxamide moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
IUPAC Name |
1-(1-adamantyl)-3-aminourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c12-14-10(15)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUYDSURXVXCJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364220 |
Source
|
Record name | N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26496-36-6 |
Source
|
Record name | N-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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